molecular formula C8H8N2O2S B1362299 2-(4-Nitrophenyl)ethanethioamide CAS No. 76254-70-1

2-(4-Nitrophenyl)ethanethioamide

Cat. No.: B1362299
CAS No.: 76254-70-1
M. Wt: 196.23 g/mol
InChI Key: NTDKSXYIORROEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)ethanethioamide can be achieved through various synthetic routes. One common method involves the reaction of p-nitrophenylacetonitrile with hydrogen sulfide in the presence of a base to yield the desired product . The reaction conditions typically include:

    p-Nitrophenylacetonitrile, hydrogen sulfide, base (e.g., sodium hydroxide)

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 50°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing continuous flow reactors for scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)ethanethioamide undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethanethioamide moiety can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature to 50°C.

    Substitution: Nucleophiles such as amines or alcohols, solvents like dichloromethane or acetonitrile, room temperature to reflux conditions.

    Oxidation: Hydrogen peroxide, acetic acid, room temperature to 50°C.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)ethanethioamide

    Substitution: Various substituted ethanethioamides depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of this compound

Scientific Research Applications

2-(4-Nitrophenyl)ethanethioamide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)ethanethioamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can then interact with various enzymes and proteins. The thioamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a nitrophenyl group and an ethanethioamide moiety, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways compared to its analogs.

Properties

IUPAC Name

2-(4-nitrophenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-8(13)5-6-1-3-7(4-2-6)10(11)12/h1-4H,5H2,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDKSXYIORROEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=S)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380481
Record name 2-(4-nitrophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76254-70-1
Record name 2-(4-nitrophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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